molecular formula C20H17ClFN3OS B2374332 1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine CAS No. 1251551-49-1

1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine

Cat. No. B2374332
CAS RN: 1251551-49-1
M. Wt: 401.88
InChI Key: DGBBCZGSFZLVPM-UHFFFAOYSA-N
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Description

The compound “1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine” is an amide-containing compound. Its supramolecular architectures are highly dependent on the side-chain substituents . It has been used in the study of polymorphism in N-(5-methylisoxazol-3-yl)malonamide .


Synthesis Analysis

The synthesis of isoxazole derivatives, such as this compound, is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in the context of its use as an inhibitor in complex with the COVID-19 main protease .


Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by various factors such as solvents, flexibility, and the presence/absence of amide–amide interactions .

Scientific Research Applications

Future Directions

Future research could focus on further exploring the potential impact of isoxazole substituents on polymorph formation . Additionally, the role of this compound as an inhibitor in complex with the COVID-19 main protease could be further investigated .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3OS/c1-13-10-19(25-20(24-13)15-4-8-17(22)9-5-15)27-12-18(26)23-11-14-2-6-16(21)7-3-14/h2-10H,11-12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBBCZGSFZLVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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